BenchChemオンラインストアへようこそ!

Ubiquitin Isopeptidase Inhibitor I, G5

Deubiquitinase inhibition Apoptosis induction Potency comparison

Procure Ubiquitin Isopeptidase Inhibitor I, G5 for its unique, evidence-backed differentiation as the only documented pharmacological inhibitor of the OTU-family DUB YOD1, enabling exclusive studies on PML/RARα degradation in APL and antiviral signaling. Its irreversible covalent mechanism supports pulse-chase experiments and DUB-specific pathway dissection without proteasome blockade—unlike MG-132 or bortezomib. Concentration-dependent apoptosis (1.6-1.76 µM) to necrosis (5-10 µM) duality offers a distinct tool for apoptosis-resistant cancer models. Verify stock and pricing for high-purity (≥98%) research-grade material; fresh solution preparation is mandatory due to known instability.

Molecular Formula C19H14N2O7S
Molecular Weight 414.4 g/mol
Cat. No. B1680124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUbiquitin Isopeptidase Inhibitor I, G5
SynonymsNSC-144303;  NSC144303;  NSC 144303;  G5
Molecular FormulaC19H14N2O7S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O
InChIInChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+
InChIKeySSAMIOWVUGBIJK-KAVGSWPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ubiquitin Isopeptidase Inhibitor I, G5 (NSC-144303): Key Properties and Compound Classification for DUB-Targeted Research


Ubiquitin Isopeptidase Inhibitor I, G5 (CAS 108477-18-5, also designated NSC-144303) is a cell-permeable cross-conjugated α,β-unsaturated dienone compound that functions as a broad-spectrum deubiquitinating enzyme (DUB) inhibitor . The compound induces caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway through selective inhibition of ubiquitin isopeptidase activity, with an enzymatic IC50 of approximately 30 µM and cellular apoptosis induction IC50 values of 1.76 µM in E1A cells and 1.6 µM in E1A/C9DN cells [1]. G5 has been identified as the first pharmacological inhibitor of the OTU family DUB YOD1 and demonstrates utility in studying DUB-mediated regulation of antiviral signaling and oncoprotein stability [2].

Ubiquitin Isopeptidase Inhibitor I, G5: Why In-Class DUB Inhibitors Cannot Be Freely Substituted


Despite the availability of multiple commercially marketed DUB inhibitors, direct substitution among these compounds is scientifically unsound due to fundamentally divergent selectivity profiles, mechanistic pathways, and concentration-dependent functional outcomes. Ubiquitin Isopeptidase Inhibitor I, G5 demonstrates irreversible covalent inhibition across a distinct subset of DUBs including YOD1, whereas alternative agents such as PR-619 act as reversible inhibitors, P22077 exhibits narrower selectivity primarily against USP7 and USP47, and WP1130 targets a different DUB panel with partial selectivity [1][2]. Furthermore, G5 uniquely activates an apoptosome-independent mitochondrial apoptotic pathway that distinguishes it from proteasome inhibitors and other DUB-targeting agents, making interchangeable use without experimental validation a source of irreproducible results [3].

Ubiquitin Isopeptidase Inhibitor I, G5: Quantitative Evidence Guide for Scientific Selection Decisions


Ubiquitin Isopeptidase Inhibitor I, G5: Direct Comparative Potency Versus Closest Analog Ubiquitin Isopeptidase Inhibitor II, F6

G5 is directly compared to its closest commercially available structural analog, Ubiquitin Isopeptidase Inhibitor II, F6 (Cat. No. 662126). G5 demonstrates superior potency while otherwise exhibiting similar pharmacological effects, establishing a clear preference for applications requiring maximal DUB inhibitory efficacy at lower compound concentrations .

Deubiquitinase inhibition Apoptosis induction Potency comparison

Ubiquitin Isopeptidase Inhibitor I, G5: Unique Apoptosome-Independent Caspase Activation Pathway Not Shared by Proteasome Inhibitors

G5 activates an apoptosome-independent mitochondrial apoptotic pathway that is mechanistically distinct from the effects of proteasome inhibitors such as MG-132 and bortezomib. While MG-132 potently inhibits proteasomal cleavage of the LLVY-AMC substrate, G5 treatment of cell extracts from E1A cells did not inhibit the proteolytic activity of the proteasome [1]. This pathway involves Bcl-2-dependent but apoptosome-independent mitochondrial signaling with upregulation of the BH3-only protein Noxa and stabilization of the IAP antagonist Smac, and also involves the death receptor pathway [2]. The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 protects cells against the effect of G5 .

Apoptosome-independent apoptosis Mitochondrial pathway Caspase activation

Ubiquitin Isopeptidase Inhibitor I, G5: Concentration-Dependent Necrotic Versus Apoptotic Cell Death Differentiation

G5 demonstrates a concentration-dependent bifurcation in cell death mechanism that distinguishes it from many DUB inhibitors with narrower functional windows. At standard concentrations (1.6-1.76 µM), G5 induces canonical caspase-dependent apoptosis. However, at higher concentrations (5-10 µM), G5 triggers caspase-independent necrotic death in apoptosis-resistant MEFs-DKO cells . Comparative studies with the proteasome inhibitor bortezomib demonstrate that G5-induced necrosis is a distinct phenomenon not recapitulated by proteasome inhibition alone [1].

Necrosis induction Apoptosis resistance Cell death mechanisms

Ubiquitin Isopeptidase Inhibitor I, G5: Identification as First Pharmacological Inhibitor of YOD1 with PML/RARα Degradation Activity

Through phenotypic screening of small molecules, G5 was identified as the first pharmacological inhibitor of YOD1, an OTU family deubiquitinase that functions as a critical regulator of PML/RARα oncoprotein stability [1]. G5 treatment notably degraded PML/RARα protein and eradicated acute promyelocytic leukemia (APL) cells, including drug-resistant APL cells, and showed a strong killing effect on primary patient-derived APL blasts [2]. This YOD1-targeting activity represents a unique selectivity feature among broad-spectrum DUB inhibitors. While compounds such as PR-619 (broad-spectrum reversible inhibitor with EC50 values of 5-20 µM) and P22077 (USP7/USP47-selective inhibitor with IC50 of 8 µM) target different DUB subsets, G5 is the only agent validated to engage YOD1 pharmacologically .

YOD1 inhibition PML/RARα degradation Acute promyelocytic leukemia OTU family DUBs

Ubiquitin Isopeptidase Inhibitor I, G5: Irreversible Covalent Inhibition Versus Reversible Alternatives

G5 acts as an irreversible inhibitor of ubiquitin isopeptidase activity, as documented in vendor technical specifications . This contrasts with alternative broad-spectrum DUB inhibitors such as PR-619, which is characterized as a reversible inhibitor [1]. The irreversible covalent mechanism of G5 confers distinct experimental advantages for washout studies and prolonged target engagement assays. However, this reactivity also confers limitations: G5 and NSC632839 are both reactive compounds that irreversibly modify other proteins in cells, representing a potential source of off-target effects that must be controlled for experimentally [2].

Irreversible inhibition Covalent DUB inhibitor Washout experiments

Ubiquitin Isopeptidase Inhibitor I, G5: Solution Instability and Fresh Preparation Requirement Versus Stable Alternatives

G5 is documented as unstable in DMSO solutions, requiring reconstitution immediately prior to use . Multiple vendor datasheets explicitly state: 'The compound is unstable in solutions, freshly prepared is recommended' . This handling requirement contrasts with alternative DUB inhibitors such as PR-619 and P22077, which can be prepared as stable stock solutions for extended storage. While G5 powder can be stored for up to 3 years at -20°C, solution-based storage is limited to 6 months at -20°C, and aqueous solutions are not recommended for storage beyond one day [1].

Solution stability Fresh preparation Experimental reproducibility Storage

Ubiquitin Isopeptidase Inhibitor I, G5: Evidence-Backed Application Scenarios for Scientific and Preclinical Research


Apoptosome-Independent Apoptosis Pathway Dissection Requiring Clean Separation from Proteasome Effects

For researchers investigating mitochondrial apoptotic pathways that operate independently of the apoptosome, G5 provides a uniquely characterized tool compound. Unlike proteasome inhibitors such as MG-132 and bortezomib, G5 induces caspase activation and apoptosis without inhibiting proteasomal proteolytic activity, enabling experimental dissection of DUB-specific contributions to cell death without the confounding variable of direct proteasome blockade [1]. This application is directly supported by the quantitative evidence showing G5's lack of proteasome inhibition contrasted with MG-132's potent inhibition of LLVY-AMC cleavage [2].

YOD1 Pharmacological Inhibition and PML/RARα Oncoprotein Degradation Studies

G5 is the first and currently only documented pharmacological inhibitor of the OTU family DUB YOD1, enabling studies of YOD1-mediated regulation of PML/RARα stability in acute promyelocytic leukemia (APL) models [1]. This application is validated by phenotypic screening data showing G5 degrades PML/RARα and eradicates drug-resistant APL cells, with demonstrable efficacy in primary patient-derived APL blasts [2]. Alternative DUB inhibitors including PR-619 and P22077 lack documented YOD1 inhibitory activity, making G5 the exclusive tool compound for this target [3].

Concentration-Dependent Cell Death Mechanism Switching Studies (Apoptosis to Necrosis Transition)

G5's concentration-dependent mechanistic bifurcation—apoptosis at 1.6-1.76 µM transitioning to necrosis at 5-10 µM in apoptosis-resistant cells—makes it uniquely valuable for studying the molecular determinants governing cell death modality [1]. This property is particularly relevant in apoptosis-resistant model systems (e.g., MEFs-DKO cells) where alternative DUB inhibitors do not exhibit comparable functional duality [2]. Researchers investigating the therapeutic implications of necrosis induction in apoptosis-resistant cancers will find G5's characterized concentration-response relationship directly applicable.

Irreversible DUB Inhibition Requiring Sustained Target Engagement After Washout

Experimental designs requiring persistent DUB inhibition following compound removal—such as pulse-chase experiments or assays where continuous compound presence is technically challenging—benefit from G5's irreversible covalent mechanism [1]. This contrasts with reversible DUB inhibitors like PR-619, which dissociate from targets upon washout [2]. Researchers should note the requirement for fresh preparation of G5 solutions immediately before use due to documented solution instability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ubiquitin Isopeptidase Inhibitor I, G5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.